molecular formula C10H19NO3S B1588253 Deps CAS No. 70155-90-7

Deps

货号 B1588253
CAS 编号: 70155-90-7
分子量: 233.33 g/mol
InChI 键: XTPJLNSARGBDNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deps (short for depsipeptides) are a class of naturally occurring peptides that have been studied for their potential therapeutic properties. These peptides have been found to be effective in treating a variety of medical conditions, including cancer, inflammation, and neurological disorders. Deps have been shown to have a variety of biochemical and physiological effects, and have been studied for their potential therapeutic applications in laboratory experiments.

科学研究应用

抗癌应用

Depsipeptides已显示出作为抗癌药物的显著潜力。许多depsipeptides已进入临床试验用于癌症治疗,其中有四种特别突出其治疗潜力。环状depsipeptides,其中一个或多个氨基酸被羟基酸取代,导致至少形成一个酯键,特别被注意到其对肿瘤细胞的强效影响。一种双环depsipeptide,Romidepsin(FK228),因其在临床试验中的有效性而获得食品药品监督管理局批准,用于治疗难治性皮肤T细胞淋巴瘤(Kitagaki et al., 2015)

抗病毒和抗疟疾特性

Depsipeptides还表现出显著的抗病毒特性,包括对HIV的抑制活性。这表明它们作为抗艾滋病药物或作为结构相关抗艾滋病化合物发现的引导化合物的潜力。此外,正在评估depsipeptides的抗疟疾活性,已确定几种化合物作为潜在的抗疟疾药物(Fotie & Morgan, 2008)

抗微生物和抗真菌效果

许多depsipeptides表现出抗微生物和抗真菌特性。例如,jaspamides,一种depsipeptide类型,可能导致针对各种机会性感染的治疗,特别是伴随艾滋病的感染。depsipeptides的抗真菌潜力,以及它们在治疗植物和农作物中抗真菌引起的耐药性疾病中的用途,已有文献记录(Moore, 1996)

心血管应用

像micropeptins和A90720A这样的depsipeptides已被确认为有效的纤溶酶抑制剂,表明它们在治疗心血管疾病中的潜力。它们控制HDL和LDL胆固醇水平的能力也值得注意,突显了它们在管理心脏疾病中的潜力(Ballard et al., 2002)

海洋depsipeptides在药物疗法中的应用

源自细菌、被囊动物、软体动物和海绵等海洋生物的海洋depsipeptides,以其广泛的生物活性而闻名,包括抗癌、抗增殖、抗微生物、抗病毒和抗疟疾特性。由于其独特的结构和生物特性,它们作为治疗剂具有显著的潜力(Rangel et al., 2016)

属性

IUPAC Name

3-[diethyl(prop-2-ynyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-4-8-11(5-2,6-3)9-7-10-15(12,13)14/h1H,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPJLNSARGBDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCCS(=O)(=O)[O-])CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177380
Record name 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deps

CAS RN

70155-90-7
Record name 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70155-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deps
Reactant of Route 2
Reactant of Route 2
Deps
Reactant of Route 3
Deps
Reactant of Route 4
Deps
Reactant of Route 5
Deps
Reactant of Route 6
Deps

Citations

For This Compound
39,400
Citations
TD Deps, GL Angelo, CC Martins, SM Paiva… - PLoS …, 2015 - journals.plos.org
Scientific evidence of susceptibility to dental caries in the population with Down Syndrome (DS) is limited and conflicting, making it difficult to establish firm conclusions. The aim of this …
Number of citations: 98 journals.plos.org
P Deps, SM Collin - Frontiers in microbiology, 2021 - frontiersin.org
Mycobacterium lepromatosis was identified as a new species and second causal agent of Hansen’s disease (HD, or leprosy) in 2008, 150 years after the disease was first attributed to …
Number of citations: 29 www.frontiersin.org
IVPM Oliveira, PD Deps, JMAP Antunes - Revista do Instituto de …, 2019 - SciELO Brasil
Mycobacterium leprae is the primary causative agent of Hansen’s disease or leprosy. Besides human beings, natural infection has been described in animals such as mangabey …
Number of citations: 36 www.scielo.br
PD Deps, S Nasser, P Guerra, M Simon… - Leprosy …, 2007 - researchonline.lshtm.ac.uk
INTRODUCTION: The WHO MDT for leprosy treatment was officially introduced in Brazil in 1991 and comprises three drugs: dapsone, rifampicin and clofazimine. There are few good …
Number of citations: 88 researchonline.lshtm.ac.uk
SRPS Cerqueira, PD Deps, DV Cunha… - PLoS neglected …, 2021 - journals.plos.org
Background Protective effects of Bacillus Calmette–Guérin (BCG) vaccination and clofazimine and dapsone treatment against severe acute respiratory syndrome coronavirus 2 (SARS-…
Number of citations: 24 journals.plos.org
PD Deps, BL Alves, CG Gripp… - Indian journal of …, 2008 - researchonline.lshtm.ac.uk
BACKGROUND: Mycobacterium leprae infection has recently been detected in wild armadillos in Brazil. Leprosy is still endemic in Brazil and although its transmission is mostly by …
Number of citations: 66 researchonline.lshtm.ac.uk
P Deps, A Cruz - The Lancet Infectious Diseases, 2020 - thelancet.com
Leprosy is endemic in more than 100 countries worldwide, with over 200 000 new diagnoses each year and more than 4 million people living with some form of impairment related to …
Number of citations: 28 www.thelancet.com
PD Deps, BVS Guedes, J Bucker Filho… - Leprosy …, 2006 - researchonline.lshtm.ac.uk
This paper reports on the time between the onset of the first lesion and diagnosis, defined as delay, and is based on results obtained by interviewers from a survey carried out amongst …
Number of citations: 47 researchonline.lshtm.ac.uk
PD Deps, BVS Guedes, J Bucker Filho… - Leprosy …, 2006 - researchonline.lshtm.ac.uk
BACKGROUND AND PURPOSE: The annual number of new cases of leprosy has not declined in Brazil over the last 15 years, indicating that transmission continues at the same level. …
Number of citations: 49 researchonline.lshtm.ac.uk
…, DV Sumi, RAF de Mello, SM Collin, PD Deps - Scientific Reports, 2022 - nature.com
To characterize maxillofacial, otorhinolaryngological and oral manifestations of Hansen’s disease (HD), we conducted a cross-sectional study in 21 current patients attending the …
Number of citations: 1 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。